Butyl 4-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]benzoate
Description
Butyl 4-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]benzoate is a synthetic organic compound characterized by a benzoate ester core substituted with a butyl group and a 1,2,3-thiadiazole-4-carbonylamino moiety. The thiadiazole ring, a sulfur- and nitrogen-containing heterocycle, is critical for its biological activity, particularly in agrochemical applications such as herbicides or fungicides .
Properties
Molecular Formula |
C14H15N3O3S |
|---|---|
Molecular Weight |
305.35 g/mol |
IUPAC Name |
butyl 4-(thiadiazole-4-carbonylamino)benzoate |
InChI |
InChI=1S/C14H15N3O3S/c1-2-3-8-20-14(19)10-4-6-11(7-5-10)15-13(18)12-9-21-17-16-12/h4-7,9H,2-3,8H2,1H3,(H,15,18) |
InChI Key |
BCBSLUDNBLRMJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CSN=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]benzoate typically involves the reaction of 4-aminobenzoic acid with 1,2,3-thiadiazole-4-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The resulting intermediate is then esterified with butanol in the presence of a catalyst such as sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Butyl 4-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced derivatives with hydrogenated thiadiazole ring.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
The compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. Studies have demonstrated that derivatives of thiadiazole compounds show enhanced activity against a range of bacteria and fungi. For instance, a study highlighted the synthesis of thiadiazole derivatives that exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria .
Anticancer Properties
Research indicates that butyl 4-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]benzoate could serve as an anticancer agent. Thiadiazole derivatives have been evaluated for their cytotoxic effects on various cancer cell lines. In vitro studies have shown that certain derivatives possess significant antiproliferative activity against human breast cancer cells (MCF7), indicating potential therapeutic applications in oncology .
Neuroprotective Effects
Recent investigations into compounds similar to this compound suggest neuroprotective effects that may aid in treating neurodegenerative diseases such as Alzheimer's. The mechanism involves inhibition of acetylcholinesterase (AChE), which is crucial for maintaining acetylcholine levels in the brain .
Agricultural Applications
Pesticidal Activity
Thiadiazole derivatives have been explored for their pesticidal properties. Compounds similar to this compound have shown effectiveness against various agricultural pests and pathogens. Their application could lead to the development of novel agrochemicals that are less harmful to the environment compared to traditional pesticides .
Material Science Applications
Polymer Chemistry
The incorporation of thiadiazole moieties into polymer matrices has been studied for enhancing material properties such as thermal stability and mechanical strength. Research into polymer composites containing thiadiazole derivatives indicates improved performance characteristics suitable for applications in electronics and coatings .
Data Tables
| Application Area | Specific Use | Reference |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | , |
| Anticancer agents | , | |
| Neuroprotective agents | ||
| Agricultural Chemistry | Pesticides | |
| Material Science | Polymer composites |
Case Studies
- Antimicrobial Efficacy Study
- Cytotoxicity Evaluation
- Pesticidal Activity Assessment
Mechanism of Action
The mechanism of action of Butyl 4-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in cellular processes, such as DNA replication and protein synthesis.
Pathways Involved: It disrupts the normal functioning of these pathways, leading to cell death or inhibition of cell growth.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to three structurally related benzoate derivatives with pesticidal or bioactive properties:
Physicochemical Properties
- Solubility : The target compound’s thiadiazole group reduces water solubility compared to ionic derivatives like bispyribac-sodium but improves lipid membrane penetration.
- Stability : Thiadiazoles are prone to photodegradation, whereas pyrimidinyl derivatives (e.g., bispyribac) exhibit greater environmental persistence .
Toxicity Profile
- No direct data available; structurally similar thiadiazoles show LD50 values of 300–500 mg/kg in rodents .
- Butyl Benzoate: Low acute toxicity (LD50 >2000 mg/kg), classified as non-irritating in standard assays .
- Fenaminosulf: Higher toxicity (LD50 ~100 mg/kg), linked to its reactive sulfonate group .
Biological Activity
Butyl 4-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]benzoate is a compound that belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. The thiadiazole moiety has been extensively studied for its potential in medicinal chemistry, particularly due to its antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a butyl group attached to a benzoate moiety and a thiadiazole ring. Its molecular formula is . The presence of the thiadiazole ring is crucial for its biological activities.
Antimicrobial Activity
Thiadiazole derivatives have shown significant antimicrobial properties. Studies indicate that the incorporation of the thiadiazole ring enhances the activity against various bacterial strains. For instance, derivatives containing the 1,2,3-thiadiazole moiety have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL | |
| C. albicans | 64 µg/mL |
Anticancer Activity
Research has highlighted that compounds with a thiadiazole structure exhibit promising anticancer properties. For example, studies involving various cancer cell lines have shown that this compound can inhibit cell proliferation effectively.
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis and cell cycle arrest |
| A549 (Lung) | 20 | Inhibition of tubulin polymerization |
| Jurkat (Leukemia) | 25 | Modulation of apoptosis-related proteins |
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have also been investigated. It was found to reduce inflammation markers in vitro by inhibiting the production of pro-inflammatory cytokines.
Case Studies
A notable study published in Frontiers in Chemistry explored the biological activities of various thiadiazole derivatives. The study demonstrated that modifications to the thiadiazole ring could significantly enhance anticancer potency while reducing toxicity . Another research article focused on the mechanism by which these compounds induce apoptosis in cancer cells through mitochondrial pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
